![molecular formula C20H24N2O6 B3970680 N-benzyl-1-(2-furoyl)-N-methyl-4-piperidinamine oxalate](/img/structure/B3970680.png)
N-benzyl-1-(2-furoyl)-N-methyl-4-piperidinamine oxalate
Overview
Description
N-benzyl-1-(2-furoyl)-N-methyl-4-piperidinamine oxalate is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound is commonly referred to as 'Furanyl Fentanyl' and belongs to the class of opioids. The unique chemical structure of Furanyl Fentanyl makes it an interesting compound to study, and various research studies have been conducted to explore its synthesis, mechanism of action, and potential therapeutic applications.
Mechanism of Action
Furanyl Fentanyl works by binding to the mu-opioid receptors in the brain and spinal cord. This binding results in the activation of the opioid receptors, leading to the inhibition of pain signals. The activation of the mu-opioid receptors also results in the release of dopamine, which produces feelings of euphoria and pleasure.
Biochemical and Physiological Effects:
Furanyl Fentanyl has several biochemical and physiological effects. The compound has potent analgesic properties and can be used to manage pain. Additionally, Furanyl Fentanyl can produce feelings of euphoria and pleasure, making it a drug of abuse. The compound can also cause respiratory depression, which can be fatal in high doses.
Advantages and Limitations for Lab Experiments
Furanyl Fentanyl has several advantages and limitations for lab experiments. The compound has potent analgesic properties, making it an interesting compound to study for its potential therapeutic applications. However, the compound is also highly potent and can be dangerous to handle. Additionally, Furanyl Fentanyl is a controlled substance, making it difficult to obtain for research purposes.
Future Directions
There are several future directions for research on Furanyl Fentanyl. One potential area of research is the development of new analogs of Furanyl Fentanyl that have improved therapeutic properties and reduced side effects. Additionally, research can be conducted to explore the potential use of Furanyl Fentanyl in combination with other drugs for the management of pain. Finally, research can be conducted to explore the potential use of Furanyl Fentanyl in the treatment of other medical conditions such as depression and anxiety.
Conclusion:
In conclusion, Furanyl Fentanyl is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. The compound has potent analgesic properties and can be used to manage pain. However, the compound is also highly potent and can be dangerous to handle. Further research is needed to explore the potential therapeutic applications of Furanyl Fentanyl and to develop new analogs with improved properties.
Scientific Research Applications
Furanyl Fentanyl has been studied extensively for its potential therapeutic applications. Several research studies have demonstrated that this compound has potent analgesic properties and can be used to manage pain. Additionally, Furanyl Fentanyl has been studied for its potential use in anesthesia and sedation.
properties
IUPAC Name |
[4-[benzyl(methyl)amino]piperidin-1-yl]-(furan-2-yl)methanone;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2.C2H2O4/c1-19(14-15-6-3-2-4-7-15)16-9-11-20(12-10-16)18(21)17-8-5-13-22-17;3-1(4)2(5)6/h2-8,13,16H,9-12,14H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEXZDUALQMJBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCN(CC2)C(=O)C3=CC=CO3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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